molecular formula C19H13F3N4O2 B11780561 4-(1,3-Dioxo-7-(pyridin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)-2-(trifluoromethyl)benzonitrile

4-(1,3-Dioxo-7-(pyridin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)-2-(trifluoromethyl)benzonitrile

Katalognummer: B11780561
Molekulargewicht: 386.3 g/mol
InChI-Schlüssel: SMNJFJKBXIDELY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1,3-Dioxo-7-(pyridin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)-2-(trifluoromethyl)benzonitrile is a heterocyclic compound featuring a pyrroloimidazole core fused with a tetrahydro ring system. The structure includes a 1,3-dione moiety, a pyridin-4-yl substituent at position 7, and a 2-(trifluoromethyl)benzonitrile group. The pyridine ring enhances solubility and provides hydrogen-bonding capabilities, while the trifluoromethyl group contributes to metabolic stability and lipophilicity.

Eigenschaften

Molekularformel

C19H13F3N4O2

Molekulargewicht

386.3 g/mol

IUPAC-Name

4-(1,3-dioxo-7-pyridin-4-yl-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-2-yl)-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C19H13F3N4O2/c20-19(21,22)15-9-13(2-1-12(15)10-23)26-17(27)16-14(5-8-25(16)18(26)28)11-3-6-24-7-4-11/h1-4,6-7,9,14,16H,5,8H2

InChI-Schlüssel

SMNJFJKBXIDELY-UHFFFAOYSA-N

Kanonische SMILES

C1CN2C(C1C3=CC=NC=C3)C(=O)N(C2=O)C4=CC(=C(C=C4)C#N)C(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxo-7-(pyridin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)-2-(trifluoromethyl)benzonitrile typically involves multi-step organic reactions. The process begins with the formation of the pyrrolo[1,2-c]imidazole core, followed by the introduction of the pyridine ring and the trifluoromethyl group. Common reagents used in these reactions include various amines, nitriles, and halogenated compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1,3-Dioxo-7-(pyridin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Wissenschaftliche Forschungsanwendungen

4-(1,3-Dioxo-7-(pyridin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)-2-(trifluoromethyl)benzonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 4-(1,3-Dioxo-7-(pyridin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Key Substituents Structural Features Reference
4-(1,3-Dioxo-7-(pyridin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)-2-(trifluoromethyl)benzonitrile (Target) C₁₉H₁₄F₃N₃O₂ Pyridin-4-yl, trifluoromethyl benzonitrile Pyrroloimidazole dione, nitrile linker
4-[(7R,7aS)-7-Hydroxy-1,3-dioxotetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl]naphthalene-1-carbonitrile (LG7) C₁₇H₁₃N₃O₃ Naphthyl, hydroxyl Hydroxypyrroloimidazole dione, naphthyl group
4-[(5R,7S)-7-(4-Ethyl-phenyl)-7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluoro-benzonitrile C₂₁H₁₈FN₃O 4-Ethyl-phenyl, fluoro Fluorinated pyrroloimidazole, ethyl substitution
4-(2-(2-(1H-Imidazol-4-yl)ethyl)-7-nitro-1-oxo-1,2,3,4-tetrahydroisoquinolin-3-yl)benzonitrile C₂₂H₁₈N₆O₂ Imidazole, nitro Nitroisoquinoline, imidazole-ethyl chain

Key Observations

Core Modifications: The target compound employs a pyrroloimidazole dione core, distinguishing it from LG7’s hydroxylated variant and the ethyl-phenyl-substituted fluorinated analog in . LG7 replaces the trifluoromethyl benzonitrile group with a naphthyl-carbonitrile system, which may increase aromatic stacking interactions but reduce solubility due to higher hydrophobicity .

Substituent Effects :

  • The trifluoromethyl group in the target compound improves metabolic stability compared to LG7’s hydroxyl group, which could undergo phase II metabolism (e.g., glucuronidation) .
  • The fluoro substituent in the compound from enhances electronegativity and may improve membrane permeability relative to the target compound’s pyridinyl group.

The imidazole-ethyl chain in the compound from introduces basicity, which could alter pharmacokinetic properties such as tissue distribution.

Research Findings and Trends

  • Solubility and Lipophilicity : The target compound’s trifluoromethyl group likely increases logP compared to LG7’s hydroxylated analog, balancing solubility and permeability .
  • Metabolic Stability : Fluorinated and trifluoromethyl-substituted compounds generally exhibit longer half-lives than hydroxylated analogs due to resistance to oxidative metabolism .
  • Structural Diversity : The pyrroloimidazole scaffold is highly modular, with substitutions at positions 5, 7, and the benzonitrile moiety enabling tailored interactions with biological targets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.